N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide
Description
Properties
Molecular Formula |
C22H25N3O6S |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-[2-[4,5-dimethoxy-2-[(4-methyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]phenyl]ethyl]acetamide |
InChI |
InChI=1S/C22H25N3O6S/c1-13-9-22(27)24-18-6-5-16(11-17(13)18)32(28,29)25-19-12-21(31-4)20(30-3)10-15(19)7-8-23-14(2)26/h5-6,9-12,25H,7-8H2,1-4H3,(H,23,26)(H,24,27) |
InChI Key |
FHHYMJYYPQPHKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3CCNC(=O)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide typically involves multiple steps. One common approach includes the reaction of 4,5-dimethoxy-2-nitroaniline with 4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride under basic conditions to form the intermediate product. This intermediate is then reduced and acetylated to yield the final compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes oxidation at its methoxy groups and reduction at its sulfonamide linkage under controlled conditions:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ in acidic medium | Quinone derivatives via demethylation | 62–68% | |
| Reduction | NaBH₄ in ethanol | Sulfonamide → amine intermediate | 74% |
Key findings:
-
The dimethoxy groups are selectively oxidized to quinones without affecting the acetamide or sulfonamide groups.
-
Reduction of the sulfonamide group proceeds via cleavage of the S–N bond, yielding a primary amine intermediate.
Vilsmeier–Haack Formylation
The quinolinyl moiety participates in Vilsmeier–Haack reactions to introduce formyl groups:
| Reactants | Conditions | Products |
|---|---|---|
| POCl₃/DMF | 120°C, 4 h | 2-Chloro-3-formylquinoline derivatives |
Mechanistic pathway:
-
N,N-Dimethylformamide (DMF) reacts with POCl₃ to generate the Vilsmeier reagent (Cl⁻[CH=NMe₂]⁺).
-
Electrophilic attack at the quinoline C-3 position forms the formylated product .
Acid-Mediated Cyclization
Treatment with hydrochloric acid induces cyclization:
| Acid | Temperature | Product | Application |
|---|---|---|---|
| HCl (conc.) | Reflux | 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde | Precursor for α,β-unsaturated ketones |
Notable observation:
-
Microwave irradiation (320 W) with acetic acid/sodium acetate accelerates this reaction, achieving 85–92% yield within 30 minutes .
Palladium-Catalyzed Cross-Couplings
The acetamide group enables Pd-catalyzed transformations :
| Catalyst System | Substrate | Product | Yield |
|---|---|---|---|
| Pd₂(dba)₃/dppf | N-Acryloyl derivatives | 3-Alkylquinolin-2(1H)-ones | 78–94% |
Optimized conditions:
Alkylation Reactions
The sulfonamide nitrogen undergoes alkylation with various electrophiles:
| Alkylating Agent | Conditions | Product |
|---|---|---|
| Propargyl bromide | K₂CO₃, DMF, RT | N-Propargyl sulfonamide |
| Benzyl bromide | Same as above | N-Benzyl sulfonamide |
Critical parameters:
-
Reaction efficiency depends on the steric hindrance of the alkylating agent.
-
Propargyl derivatives show enhanced reactivity in click chemistry applications .
Functional Group Compatibility Table
The compound’s stability under common reaction conditions:
| Functional Group | Stable Conditions | Sensitive Conditions |
|---|---|---|
| Sulfonamide | pH 5–9, <100°C | Strong acids (pH < 3), UV light |
| Acetamide | Basic media, Pd catalysis | Prolonged heating >150°C |
| Quinolinyl | Oxidizing agents | Reducing agents (e.g., LiAlH₄) |
Key Research Findings
-
Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating .
-
Pd catalysts enable selective modification of the acetamide group without disrupting the sulfonamide linkage .
-
The dimethoxy phenyl group shows ortho-directing effects in electrophilic substitution reactions .
This reactivity profile positions the compound as a versatile intermediate for developing targeted therapeutics and functional materials. Further studies should explore its enantioselective transformations and catalytic asymmetric reactions.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures to N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide exhibit significant antitumor properties. The sulfonamide moiety is believed to enhance cytotoxicity against various cancer cell lines by inducing apoptosis through the activation of caspases.
A study demonstrated that derivatives of this compound showed effective inhibition of tumor growth in vitro and in vivo models:
| Compound Tested | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 10 |
| Compound B | HeLa (Cervical) | 15 |
Antimicrobial Properties
This compound has shown broad-spectrum antimicrobial activity. The presence of the sulfonamide group enhances its ability to inhibit bacterial growth by disrupting cell wall synthesis.
The Minimum Inhibitory Concentration (MIC) values for various pathogens are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 0.8 |
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of a series of quinoline derivatives similar to this compound. The results indicated that compounds with the sulfonamide group exhibited significant cytotoxicity against breast and cervical cancer cell lines.
Case Study 2: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity of related quinoline compounds against multi-drug resistant strains. The findings highlighted that these compounds effectively inhibited bacterial growth and could serve as potential leads for new antibiotic development.
Mechanism of Action
The mechanism of action of N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function and leading to various biological effects. The compound may also modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their biological activities and used in drug development.
Quinoline derivatives: Widely studied for their antimicrobial and anticancer properties.
Biological Activity
N-[2-(4,5-dimethoxy-2-{[(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]amino}phenyl)ethyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Dimethoxy groups which enhance solubility and biological activity.
- Dihydroquinoline moiety that may contribute to its pharmacological properties.
- Sulfonamide linkage , which is known for its role in various biological activities.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways critical for cellular functions.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies demonstrated that derivatives with similar structures inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial activity. The specific compound's structure suggests potential efficacy against both bacterial and fungal pathogens due to its ability to interfere with microbial metabolism .
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have been documented, suggesting that this compound may also reduce inflammation through inhibition of pro-inflammatory cytokines .
Study 1: Anticancer Mechanisms
A study investigating the effects of similar compounds on cancer cell lines reported significant reductions in cell viability. The mechanism was attributed to the activation of apoptotic pathways mediated by caspases .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 12.5 | Apoptosis |
| B | MCF7 | 10.0 | Cell Cycle Arrest |
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of related benzamide derivatives showed promising results against Staphylococcus aureus and Escherichia coli:
| Compound | Microbe | Zone of Inhibition (mm) |
|---|---|---|
| C | S. aureus | 15 |
| D | E. coli | 18 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenols or amino derivatives. For example, reacting 2-amino-substituted phenols with sulfonamide-containing acetyl chlorides under controlled conditions (e.g., anhydrous solvents, low temperatures) can form the core structure. Purification via column chromatography (silica gel, gradient elution) and recrystallization improves purity .
- Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry using Design of Experiments (DoE) to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity (¹H/¹³C NMR, DEPT-135 for quaternary carbons).
- HPLC-MS : Assess purity (>95%) and molecular weight verification.
- X-ray Crystallography : Resolve stereochemistry if applicable.
- Thermogravimetric Analysis (TGA) : Determine thermal stability for storage conditions .
Q. How should researchers handle this compound safely in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) due to potential sulfonamide reactivity.
- Store in airtight containers at -20°C under desiccant to prevent hydrolysis.
- In case of exposure, follow protocols for skin/eye rinsing (15 min with water) and consult medical supervision .
Advanced Research Questions
Q. How can computational methods enhance reaction optimization for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways.
- Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, catalyst).
- Feedback Loops : Integrate experimental results into computational workflows for iterative refinement (e.g., ICReDD’s approach) .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts with analogous compounds (e.g., sulfonamide derivatives).
- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to clarify ambiguous peaks.
- 2D NMR Techniques : Employ COSY, NOESY, or HSQC to resolve overlapping signals .
Q. How to design bioactivity assays while mitigating experimental variability?
- Methodological Answer :
- Positive/Negative Controls : Include known agonists/inhibitors in pharmacological assays.
- Dose-Response Curves : Use logarithmic concentrations (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.
- Statistical Validation : Apply ANOVA or t-tests with p < 0.05 thresholds to confirm significance .
Q. What reactor design principles apply to scaling up synthesis?
- Methodological Answer :
- Batch vs. Flow Chemistry : Evaluate based on reaction kinetics (e.g., exothermicity, mixing requirements).
- Mass Transfer Optimization : Use stirred-tank reactors with baffles for efficient mixing.
- In-situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time analysis .
Methodological Tables
Table 1 : Comparison of Synthesis Optimization Strategies
Table 2 : Key Analytical Techniques and Applications
| Technique | Application | Critical Parameters |
|---|---|---|
| HPLC-MS | Purity assessment | Column type, mobile phase |
| 2D NMR | Stereochemical resolution | Magnet strength (≥400 MHz) |
| TGA | Thermal stability profiling | Heating rate (10°C/min) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
